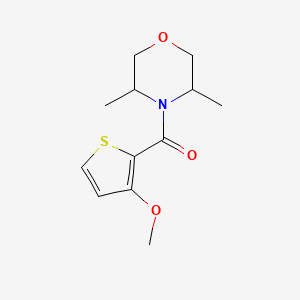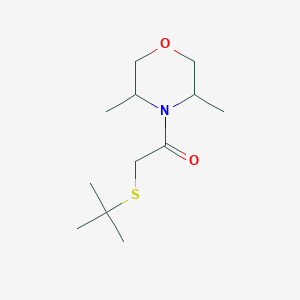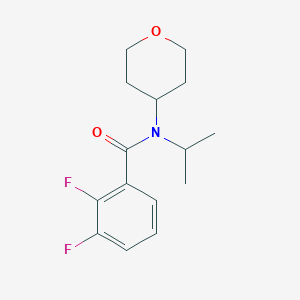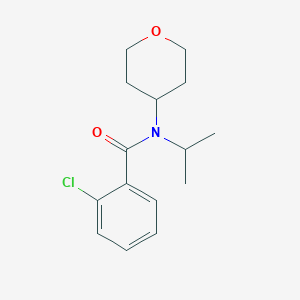
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Scientific Research Applications
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide has been extensively studied in preclinical models for its potential use in the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has been shown to selectively inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor signaling, which is essential for the survival and proliferation of cancer cells.
Mechanism of Action
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide binds irreversibly to the cysteine residue in the active site of BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation, induction of apoptosis, and suppression of the immune response in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models, both as a single agent and in combination with other anti-cancer drugs. It has also been shown to have a favorable safety profile, with minimal toxicity observed in animal studies. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and suppress the immune response in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide is its high selectivity and potency against BTK, which makes it a promising therapeutic agent for the treatment of various types of cancer. However, one of the limitations for lab experiments is the lack of clinical data on the safety and efficacy of this compound in humans, which makes it difficult to predict its potential clinical utility.
Future Directions
There are several future directions for the research and development of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide. One potential direction is the investigation of its use in combination with other anti-cancer drugs, such as immune checkpoint inhibitors or chemotherapy agents. Another direction is the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties and safety profiles. Finally, the clinical evaluation of this compound in humans is necessary to determine its potential clinical utility as a therapeutic agent for the treatment of various types of cancer.
Synthesis Methods
The synthesis of 5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide involves the reaction of 5-chloro-2-picoline with 4-hydroxytetrahydrofuran and propan-2-amine in the presence of a catalyst. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
properties
IUPAC Name |
5-chloro-N-(oxan-4-yl)-N-propan-2-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c1-10(2)17(12-5-7-19-8-6-12)14(18)13-4-3-11(15)9-16-13/h3-4,9-10,12H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEVWWPZKGLXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCOCC1)C(=O)C2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[cyclopropyl-(4-fluorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593335.png)
![3-Butylsulfonyl-3-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B7593342.png)

![2-[(5-chloro-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7593347.png)



![1-[(5-Fluoro-2-methoxyphenyl)methyl]-1,2,4-triazole](/img/structure/B7593373.png)
![N-[4-(3,5-dimethylmorpholine-4-carbonyl)phenyl]acetamide](/img/structure/B7593388.png)




